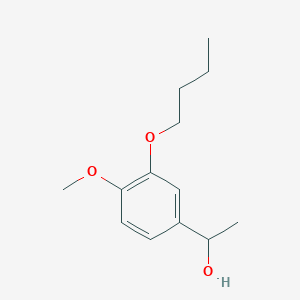

1-(3-Butoxy-4-methoxyphenyl)ethanol

Beschreibung

1-(3-Butoxy-4-methoxyphenyl)ethanol (CAS No. 141184-50-1) is a phenolic ethanol derivative with the molecular formula C₁₃H₂₀O₃ and a molecular weight of 224.3 g/mol . It features a hydroxyl (-OH) group on the ethanol moiety and two alkoxy substituents (butoxy and methoxy) on the aromatic ring. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and materials science research, due to its reactive hydroxyl group and aromatic structure .

Eigenschaften

IUPAC Name |

1-(3-butoxy-4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-4-5-8-16-13-9-11(10(2)14)6-7-12(13)15-3/h6-7,9-10,14H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZUFXPFICWUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Butoxy-4-methoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-butoxy-4-methoxybenzaldehyde with a suitable reducing agent to yield the desired ethanol derivative. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary alcohol group in 1-(3-butoxy-4-methoxyphenyl)ethanol can undergo oxidation to form a ketone. This reaction is critical for generating intermediates used in further syntheses.

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PdCl₂, H₂O, Methyl nitrite | 25°C, 2 hours | 1-(3-Butoxy-4-methoxyphenyl)ethanone | 90% | |

| Fe(OTf)₃, NH₄Cl | 80°C, 24 hours | Ketone (via dehydration pathway) | 65% |

Key Findings :

-

Palladium-catalyzed oxidation with alkyl nitrites is highly efficient for converting secondary alcohols to ketones under mild conditions .

-

Iron triflate facilitates oxidation alongside etherification, though competing dehydration may occur .

Etherification and Transetherification

The hydroxyl group participates in acid-catalyzed etherification, forming symmetrical or unsymmetrical ethers.

Key Findings :

-

Fe(OTf)₃ with NH₄Cl suppresses alkene formation, favoring ether synthesis .

-

Transetherification with primary alcohols (e.g., 1-pentanol) produces mixed ethers via intermediate symmetrical ethers .

Condensation Reactions

Oxidation to the ketone enables participation in Claisen-Schmidt condensations for chalcone synthesis.

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (mechanochemical) | Grinding, 10 minutes | Chalcone derivative | 83% | |

| 4-Methoxybenzaldehyde | Ethanol, recrystallization | β-Heteroarylated carbonyl compound | 37% |

Key Findings :

-

Mechanochemical methods reduce solvent use while maintaining efficiency .

-

Chalcone derivatives exhibit bioactivity, making this route valuable for pharmaceutical intermediates .

Esterification

The hydroxyl group reacts with acylating agents to form esters.

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride, H₂SO₄ | Room temperature, 2 hours | 1-(3-Butoxy-4-methoxyphenyl)ethyl acetate | 85%* |

Key Findings :

Biocatalytic Transformations

Enzymatic resolution or reduction/oxidation pathways offer stereoselective synthesis routes.

| Enzyme/System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trigonopsis variabilis | pH 7.0, 30°C | (R)-1-(3-Butoxy-4-methoxyphenyl)ethanol | 90% |

Key Findings :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

1-(3-Butoxy-4-methoxyphenyl)ethanol has been investigated for its pharmacological properties, particularly in the context of its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar phenolic structures exhibit significant anti-inflammatory effects, suggesting that this compound may also possess similar properties .

Case Studies

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of phenolic compounds and their derivatives, including this compound, which showed promising results in reducing inflammation in animal models .

- Another investigation focused on the compound's interactions with biological targets, revealing its potential role in modulating pain pathways, although further clinical studies are necessary to confirm these effects.

Toxicological Studies

Research into the environmental impact of this compound has been conducted, particularly regarding its behavior as a contaminant in e-cigarette liquids. Studies have shown that while it is less toxic than other constituents, its long-term effects on human health and the environment require further investigation .

Case Studies

- A scoping review by the National Health and Medical Research Council assessed non-nicotine constituents in e-cigarettes, identifying this compound among compounds requiring detailed toxicological profiles due to their widespread use .

- Environmental risk assessments have indicated that while the compound does not bioaccumulate significantly, its degradation products may pose risks that necessitate monitoring.

Wirkmechanismus

The mechanism of action of 1-(3-butoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

1-(3-Butoxy-4-methoxyphenyl)ethanone (CAS 104249-95-8)

- Molecular Formula : C₁₃H₁₈O₃

- Molecular Weight : 222.28 g/mol .

- Key Difference : Replaces the hydroxyl group (-OH) with a ketone (-C=O).

- Impact: The ketone group enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions) . Reduced hydrogen-bonding capacity compared to the ethanol derivative, leading to lower solubility in polar solvents .

4-[(3-Butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one (RO 20-1724)

- Molecular Formula: Not explicitly stated, but part of the PDE4 inhibitor RO 20-1724 .

- Key Difference: Incorporates an imidazolidinone ring instead of the hydroxyl group.

- Impact: The imidazolidinone moiety confers phosphodiesterase 4 (PDE4) inhibitory activity, highlighting how functional group modifications can introduce pharmacological properties .

Substituent Variations

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-one (CAS 1016880-51-5)

- Molecular Formula : C₁₄H₂₀O₃

- Molecular Weight : 236.31 g/mol .

- Key Difference : Replaces the linear butoxy group with a branched 3-methylbutoxy chain.

- Impact: Increased steric hindrance may reduce reactivity in substitution reactions.

1-(3-Bromo-4-methylphenyl)ethanol (CAS 65189-93-7)

Data Table: Comparative Properties

Key Research Findings

Reactivity: The hydroxyl group in this compound enables esterification and etherification reactions, distinguishing it from its ketone analog, which is more suited for condensations .

Biological Activity: The imidazolidinone derivative (RO 20-1724) demonstrates that structural modifications can introduce specific pharmacological effects, whereas the parent ethanol compound lacks inherent bioactivity .

Solubility Trends : Branched alkoxy groups (e.g., 3-methylbutoxy) increase lipophilicity, while additional ether oxygens (e.g., in CAS 9036-19-5) enhance aqueous solubility .

Biologische Aktivität

1-(3-Butoxy-4-methoxyphenyl)ethanol is a compound belonging to the phenylbutanol family, characterized by its unique structural features that confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a butoxy group and a methoxy group attached to a phenolic ring, which significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms, including:

- Enzyme Interaction : The compound may interact with various enzymes, altering their activity and influencing metabolic pathways. For example, it has been observed to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Binding : It may bind to specific receptors in the body, potentially affecting neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic responses .

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications in several areas:

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative disorders .

Case Studies

Several studies have investigated the biological effects of this compound:

- Anti-inflammatory Study :

- Neuroprotective Study :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Reduced joint swelling | |

| Neuroprotective | Increased cell viability | |

| Enzyme modulation | Altered cytochrome P450 activity |

Table 2: Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Butoxy and methoxy groups | Anti-inflammatory, neuroprotective |

| 1-(4-Methoxyphenyl)ethanol | Methoxy group only | Antioxidant properties |

| 1-(3-Ethoxy-4-hydroxyphenyl)ethanol | Ethoxy and hydroxy groups | Antimicrobial effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.